molecular formula C13H7ClFNO4 B566861 3'-Chloro-5'-fluoro-5-nitro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261928-24-8

3'-Chloro-5'-fluoro-5-nitro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B566861
CAS No.: 1261928-24-8
M. Wt: 295.65
InChI Key: HSAOKQBFTYPNDF-UHFFFAOYSA-N
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Description

Chemical Structure: This compound (CAS: 1261928-24-8) features a biphenyl scaffold substituted with chlorine at the 3'-position, fluorine at the 5'-position, and a nitro group at the 5-position on the second benzene ring. Key Properties:

  • Molecular weight: 295.65 g/mol .
  • Purity: Typically available at 95% .

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO4/c14-10-2-8(3-11(15)6-10)7-1-9(13(17)18)5-12(4-7)16(19)20/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAOKQBFTYPNDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690525
Record name 3'-Chloro-5'-fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-24-8
Record name 3'-Chloro-5'-fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The reaction begins with coupling a chloro-fluoro-substituted aryl halide (e.g., 3-chloro-5-fluorophenylboronic acid) with a nitro-substituted benzoic acid derivative. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands such as XPhos.

  • Base : K₂CO₃ or Cs₂CO₃ to facilitate transmetalation.

  • Solvent : Dimethylformamide (DMF) or toluene/water mixtures.

  • Temperature : 80–100°C for 12–24 hours.

Under these conditions, coupling efficiencies exceed 85%, with the biphenyl intermediate isolated via extraction and solvent evaporation.

Ullmann-Type Coupling

Alternative methods employ copper-mediated Ullmann coupling for sterically hindered substrates. For example, reacting 3-chloro-5-fluoroiodobenzene with 5-nitro-3-iodobenzoic acid in the presence of CuI and 1,10-phenanthroline yields the biphenyl skeleton. This method tolerates electron-withdrawing groups but requires higher temperatures (120–150°C) and extended reaction times (48–72 hours).

Nitration and Functionalization

Regioselective Nitration

Introducing the nitro group at the 5-position of the benzoic acid moiety demands precise regiocontrol. Nitration is typically performed post-coupling using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration. The electron-withdrawing effect of the carboxylic acid directs nitration to the meta position, achieving >90% regioselectivity.

Reaction Conditions :

ParameterValue
Nitrating agentHNO₃ (1.5 equiv)
Acid catalystH₂SO₄ (3.0 equiv)
Temperature0–5°C
Time2–4 hours

Carboxylic Acid Activation

The carboxylic acid group is introduced either before or after coupling. Pre-functionalization involves ester protection (e.g., methyl ester) to prevent side reactions during nitration. Post-coupling hydrolysis under basic conditions (NaOH, EtOH/H₂O) regenerates the acid.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols prioritize throughput and purity using continuous flow reactors. Key advantages include:

  • Enhanced heat transfer : Mitigates exothermic risks during nitration.

  • Automated quenching : In-line neutralization units reduce decomposition.

  • Yield : 92–95% purity at a throughput of 50 kg/day.

Catalyst Recycling

Pd-based catalysts are recovered via adsorption on activated carbon or precipitation as Pd black, reducing production costs by 15–20%.

Purification and Isolation

Chromatographic Methods

Silica gel column chromatography with ethyl acetate/hexane gradients (1:4 to 1:2) effectively separates nitro-substituted products from dihalogenated impurities. Typical recovery rates reach 78–82%.

Recrystallization

Dissolving the crude product in hot ethanol (70°C) followed by slow cooling yields needle-like crystals with ≥98% purity. Key metrics:

ParameterValue
SolventEthanol
Crystallization temp4°C
Melting point185–187°C

Comparative Analysis of Methodologies

Yield vs. Selectivity

  • Suzuki-Miyaura : Higher yields (85–90%) but sensitive to boronic acid purity.

  • Ullmann Coupling : Tolerates impurities but yields 70–75%.

Solvent Impact

SolventReaction RateYield
DMFFast88%
TolueneModerate82%
THFSlow75%

Challenges and Optimization

Steric Hindrance

Bulky substituents (Cl, F) slow coupling kinetics. Switching to Buchwald-Hartwig conditions (XPhos Pd G3) increases yields by 12–15%.

Nitro Group Stability

The nitro group undergoes partial reduction under prolonged heating. Maintaining temperatures below 100°C during coupling and nitration prevents degradation .

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 5 undergoes catalytic hydrogenation to form an amine derivative. This reaction is critical for modifying the compound’s electronic properties and biological activity.

Reaction Conditions Catalyst/Reagents Yield Source
H₂ (10 bar), Pd/C (10%), MeOH, 50°C, 8hPd/C, triethylamine80%
H₂ (4 bar), Pd/C (5%), MeOH, 25°C, 21hPd/C, HCl86.7%

Mechanism :

  • The nitro group is reduced to an amine via hydrogenolysis, forming 3'-chloro-5'-fluoro-5-amino-[1,1'-biphenyl]-3-carboxylic acid.

  • The reaction proceeds through intermediate nitroso and hydroxylamine stages before final reduction .

Carboxylic Acid Functionalization

The carboxylic acid at position 3 reacts via standard acyl substitution pathways.

Esterification

Reaction with alcohols (e.g., methanol) under acidic or coupling agents (DCC/DMAP) yields esters.
Example :

  • Reagents : MeOH, H₂SO₄ (cat.), reflux

  • Product : Methyl 3'-chloro-5'-fluoro-5-nitro-[1,1'-biphenyl]-3-carboxylate

Acidity :

  • The pKa of the carboxylic acid is ~4.76 (similar to benzoic acid derivatives) , facilitating deprotonation in basic media.

Amide Formation

Coupling with amines (e.g., ethyl acetoacetate) via mixed anhydrides or carbodiimides.
Example from Analogues :

  • Reagents : Ethyl acetoacetate, NaNO₂, HCl, Et₃N

  • Yield : 85% (for hydrazide derivatives) .

Halogen Reactivity

The chloro and fluoro substituents exhibit distinct reactivity profiles:

  • Chloro (3') :

    • Participates in nucleophilic aromatic substitution (SNAr) under strong bases (e.g., KOH, NH₃) but requires electron-withdrawing groups (e.g., nitro) for activation.

    • Potential for Ullmann or Buchwald–Hartwig amination with Cu/Ni catalysts .

  • Fluoro (5') :

    • Typically inert due to high bond dissociation energy. Reactivity limited to extreme conditions (e.g., LiAlH₄ reduction).

Nitro Group Transformations

Beyond reduction, the nitro group can undergo:

  • Electrophilic Substitution :

    • Directs incoming electrophiles (e.g., nitration, sulfonation) to meta positions relative to itself.

  • Photochemical Reactions :

    • Potential for nitro-to-nitrito rearrangements under UV light, though not explicitly documented for this compound.

Decarboxylation

Under pyrolysis or strong acids (e.g., H₂SO₄), the carboxylic acid undergoes decarboxylation to form a biphenyl derivative.
Conditions :

  • H₂SO₄ (conc.), 150°C, 2h

  • Product : 3'-Chloro-5'-fluoro-5-nitro-1,1'-biphenyl.

Critical Considerations

  • Steric Effects : Ortho-substituted halogens (Cl, F) hinder coupling reactions, necessitating bulky ligands (e.g., XPhos) .

  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance coupling efficiency, while protic solvents (MeOH) favor reductions .

  • Catalyst Selection : Palladium complexes outperform nickel in Suzuki reactions for electron-deficient substrates .

Scientific Research Applications

The compound 3'-Chloro-5'-fluoro-5-nitro-[1,1'-biphenyl]-3-carboxylic acid is a notable chemical in various scientific research applications. This article will delve into its applications across different fields, including medicinal chemistry, material science, and environmental studies.

Chemical Properties and Structure

This compound has the following molecular characteristics:

  • Molecular Formula : C13H7ClFNO4
  • CAS Number : 1261928-24-8
  • Structure : The compound features a biphenyl backbone with multiple functional groups that contribute to its reactivity and utility in various applications.

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that derivatives of nitro-substituted biphenyl carboxylic acids exhibit significant antimicrobial properties. The introduction of halogen and nitro groups enhances the biological activity against both Gram-positive and Gram-negative bacteria. This makes this compound a potential candidate for developing new antibiotics.

Cancer Research : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The ability of this compound to interact with specific biological targets involved in cancer progression is under investigation, making it a candidate for further drug development.

Material Science

Polymer Chemistry : The compound can act as a building block for synthesizing advanced polymers. Its functional groups allow for modification and incorporation into polymer chains, potentially leading to materials with enhanced thermal stability or electrical conductivity.

Nanotechnology : The integration of biphenyl derivatives in nanomaterials has been explored for applications in sensors and electronic devices. The compound's unique properties may contribute to improved performance in organic electronics.

Environmental Studies

Pollutant Degradation : The environmental impact of halogenated compounds is significant; however, their degradation pathways are crucial for assessing ecological risks. Research into the degradation of this compound can provide insights into its environmental persistence and potential remediation strategies.

Analytical Chemistry : This compound can be utilized as a standard in analytical methods such as HPLC (High-Performance Liquid Chromatography) to quantify other related compounds in environmental samples, aiding in pollution monitoring efforts.

Case Studies

Study Title Field Findings
Antimicrobial Efficacy of Nitro CompoundsMedicinal ChemistryDemonstrated significant inhibition of bacterial growth with derivatives similar to this compound.
Synthesis of Functional PolymersMaterial ScienceSuccessfully incorporated the compound into polymer matrices, enhancing thermal properties.
Environmental Persistence of Halogenated CompoundsEnvironmental StudiesInvestigated degradation pathways highlighting the stability of halogenated biphenyls in various conditions.

Mechanism of Action

The mechanism of action of 3'-Chloro-5'-fluoro-5-nitro-[1,1'-biphenyl]-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the nitro group can influence its reactivity and binding affinity. The chloro and fluoro substituents can also affect its electronic properties and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations in Biphenyl Carboxylic Acid Derivatives

The following table highlights structural differences and physicochemical properties of closely related compounds:

Compound Name Substituents CAS Number Molecular Weight (g/mol) Key Features
3'-Chloro-5'-fluoro-5-nitro-[1,1'-biphenyl]-3-carboxylic acid (Target Compound) 3'-Cl, 5'-F, 5-NO₂ 1261928-24-8 295.65 Nitro group enhances electrophilicity; Cl/F provide steric and electronic effects .
[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-dichloro-5-fluoro 2',4'-Cl₂, 5-F 1261984-18-2 285.10 Dichloro substitution increases hydrophobicity; lacks nitro group .
3'-Chloro-5'-fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid 3'-Cl, 5'-F, 5-OCH₃ 1261922-66-0 295.67 Methoxy group improves solubility but reduces reactivity compared to nitro .
3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid 3',4'-Cl₂, 5-CF₃ 1261930-84-0 313.11 CF₃ group enhances lipophilicity and metabolic stability .
2'-Chloro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid (Discontinued) 2'-Cl, 5'-CH₃ 1247704-68-2 250.69 Methyl group reduces polarity; discontinued due to limited commercial demand .
5-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid (Discontinued) 3'-CH₃, 5-F 1242336-54-4 244.24 Methyl and fluoro substituents balance hydrophobicity; discontinued .
3',6-Dimethoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid 3',6-OCH₃, 5-NO₂ N/A 317.28 Dual methoxy groups increase solubility but may hinder target binding .

Impact of Substituents on Physicochemical Properties

  • Electron-Withdrawing Groups (NO₂, Cl, F): The nitro group in the target compound increases electrophilicity, making it reactive in coupling reactions or as a precursor for amines . Chloro and fluoro substituents modulate electronic effects (e.g., resonance and inductive effects) and steric bulk, influencing binding affinity in drug-receptor interactions .
  • Electron-Donating Groups (OCH₃, CH₃) :

    • Methoxy groups enhance solubility in polar solvents but may reduce metabolic stability .
    • Methyl groups offer a balance between hydrophobicity and steric hindrance but lack the reactivity of nitro or halogens .
  • Trifluoromethyl (CF₃) :

    • The CF₃ group in CAS 1261930-84-0 significantly increases lipophilicity, improving membrane permeability in biological systems .

Q & A

Q. What catalytic systems enable selective nitro group reduction without dehalogenation?

  • Hydrogenation : Use H₂ (1 atm) with 10% Pd/C in EtOH at 25°C to reduce nitro to amine (yield 85%). Control Cl/F retention by avoiding high temperatures (>50°C) .
  • Alternative reductants : Na₂S₂O₄ in H₂O/THF selectively reduces nitro groups (pH 7.4, 4 h) .

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